N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15724804
InChI: InChI=1S/C21H15BrN2O2/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)26-21)12-18(13)23-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3,(H,23,25)
SMILES:
Molecular Formula: C21H15BrN2O2
Molecular Weight: 407.3 g/mol

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide

CAS No.:

Cat. No.: VC15724804

Molecular Formula: C21H15BrN2O2

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide -

Specification

Molecular Formula C21H15BrN2O2
Molecular Weight 407.3 g/mol
IUPAC Name N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide
Standard InChI InChI=1S/C21H15BrN2O2/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)26-21)12-18(13)23-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3,(H,23,25)
Standard InChI Key GONVWAOKSANLRP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br

Introduction

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide is a complex organic compound featuring a benzamide backbone with a benzoxazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities. The benzoxazole ring is known for its pharmacological properties, and when combined with a benzamide group, it can exhibit a wide range of biological effects.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide typically involves multi-step organic reactions. These methods often include the condensation of appropriate benzoxazole derivatives with bromobenzoyl chlorides in the presence of a base. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Antimicrobial and Anticancer Activities

Compounds with similar structures to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide have been studied for their antimicrobial and anticancer properties. For instance, derivatives of benzoxazoles have shown promising activity against various pathogens and cancer cell lines . The presence of a bromine atom and the benzoxazole ring may enhance these activities by interacting with biological targets such as enzymes or receptors.

Molecular Docking Studies

Molecular docking studies can provide insights into how N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide interacts with biological targets. These studies help predict the binding modes and affinities of the compound with specific receptors or enzymes, which is crucial for understanding its potential therapeutic applications.

Future Directions

Future studies should focus on the synthesis optimization, biological evaluation, and molecular modeling of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide. This could involve assessing its efficacy against various disease targets and exploring its pharmacokinetic properties to determine its suitability as a therapeutic agent.

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